![molecular formula C23H27NO4 B1158449 Daphnicyclidin D CAS No. 385384-24-7](/img/structure/B1158449.png)
Daphnicyclidin D
Overview
Description
Synthesis Analysis
The synthesis of Daphnicyclidin D and related compounds involves intricate strategies to construct their complex polycyclic frameworks. For example, the enantiocontrolled synthesis pathway developed for the ABC ring system of Daphnicyclidin A highlights the complexity of synthesizing similar alkaloids, featuring steps such as conjugate addition, rearrangement, and tandem reactions to construct the tricyclic core with multiple chiral centers (Ikeda et al., 2009). Additionally, the total synthesis of Daphnicyclidin A's ABCE ring system using an intramolecular cycloaddition as a key step demonstrates the innovative approaches taken to assemble these structures (Tu et al., 2022).
Molecular Structure Analysis
The molecular structure of Daphnicyclidin D, as with other Daphniphyllum alkaloids, is characterized by a highly condensed polycyclic framework. These structures often include a central quinuclidine-like tricycle, fused with multiple ring systems to form a complex polycyclic architecture. The elucidation of Daphnicyclidin D's structure was achieved through spectral analysis and chemical means, providing insight into its unique molecular framework (Kobayashi et al., 2001).
Scientific Research Applications
Structural Analysis : Daphnicyclidin D has been isolated and studied in the context of its complex and unique polycyclic structure. For instance, it was identified along with other novel Daphniphyllum alkaloids like daphcalycine, revealing an unusual framework of fused rings including piperidine, tetrahydropyran, and oxazine rings (Jossang et al., 2003).
Chemical Correlation and Synthesis : Studies have also explored the synthesis and stereochemistry of Daphnicyclidin D and related compounds. For example, the absolute stereochemistry of Daphnicyclidin J was established through chemical correlation with Daphnicyclidin D (Morita, Yoshida, & Kobayashi, 2002).
Isolation and Characterization : Various studies have been conducted on isolating and characterizing Daphnicyclidin D from different species of Daphniphyllum. This includes the isolation of Daphnicyclidin D from Daphniphyllum paxianum Rosanth, where its structure was established based on spectroscopic data (Zhang et al., 2018).
Novel Skeleton Structures : Research has also focused on the discovery of novel hexa- or pentacyclic alkaloids, some studies including Daphnicyclidin D as a reference compound for comparison (Kobayashi et al., 2001).
Biological Activity Studies : There is ongoing research into the potential biological activities of Daphnicyclidin D and related alkaloids, although specific studies directly investigating the biological applications of Daphnicyclidin D are limited.
Safety and Hazards
Safety data for Daphnicyclidin D suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
methyl (2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-11-9-24-10-12-4-5-15-17-13(6-7-28-15)18(22(26)27-3)19-20(17)23(12,2)16(24)8-14(11)21(19)25/h11-12,14,16H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNVJGYTJYNCDT-UHCAAFETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C6=C5[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Daphnicyclidin D |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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